(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
Description
(2Z)-2-[(3,4-Dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a planar chromene core fused with an imino group at position 2 and a carboxamide moiety at position 2. The compound features three methoxy substituents: two on the 3,4-dimethoxyphenyl ring and one at position 8 of the chromene scaffold. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.
The synthesis of such compounds typically involves condensation reactions between substituted salicylaldehydes and cyanoacetamide derivatives under basic conditions, as exemplified by methods for analogous 2-imino-2H-chromene-3-carboxamides . The Z-configuration of the imino group is critical for stabilizing the chromene system through intramolecular hydrogen bonding, as observed in related structures .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)imino-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-23-14-8-7-12(10-16(14)25-3)21-19-13(18(20)22)9-11-5-4-6-15(24-2)17(11)26-19/h4-10H,1-3H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVMIGRKRNAUEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the chromene core, followed by the introduction of the imino and carboxamide groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and reduce production costs. Purification steps such as recrystallization or chromatography are employed to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide becomes evident when compared to analogs. Below is a systematic analysis:
Substituent Position and Electronic Effects
- Compound 8 (): (E)-4-(((3,4-Dimethoxyphenyl)imino)methyl)-2-methoxyphenol Differs in the absence of a chromene core and carboxamide group. The phenolic hydroxyl group at position 2 and iminomethyl linker result in distinct hydrogen-bonding interactions and lower molecular weight (C₁₇H₁₉NO₅ vs. C₂₀H₁₉N₂O₅ for the target compound). NMR data (δ 8.32 ppm for imino proton) suggest strong conjugation but reduced steric hindrance compared to the chromene system .
- Compound 15 (): 8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide Shares the chromene-carboxamide backbone but replaces the 3,4-dimethoxyphenyl group with a 2-chlorophenyl moiety.
Functional Group Variations
- MolCore Compound (): (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide Incorporates a benzodiazolylphenyl substituent on the carboxamide. 377.38 g/mol for the target compound). Such modifications are often pursued to improve binding affinity in kinase inhibitors .
- Compound (): (2Z)-8-Methoxy-2-(2-methylphenyl)imino-2H-chromene-3-carboxamide Substitutes the 3,4-dimethoxyphenyl group with a 2-methylphenyl ring. The methyl group introduces steric hindrance near the imino bond, which may affect tautomerization kinetics compared to the target compound’s methoxy-rich system .
Physicochemical Properties
A comparative table of key parameters is provided below:
Biological Activity
The compound (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention due to its diverse biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 3,4-dimethoxybenzaldehyde with appropriate amines under acidic conditions. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized product.
Anticancer Properties
Recent studies have indicated that chromene derivatives exhibit significant anticancer activity. For instance, a study reported that similar compounds showed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis through mitochondrial pathways and modulation of cell cycle regulators.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| PC-3 (Prostate Cancer) | 20 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 25 | Reactive oxygen species generation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study demonstrated that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis.
Table 2: Antimicrobial Activity Profile
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various in vitro models. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 from activated macrophages. This suggests its potential use in treating inflammatory diseases.
Case Studies
- Case Study on Cancer Cell Lines : A study investigated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM, highlighting its potential as a chemotherapeutic agent.
- Antibacterial Efficacy : In a clinical setting, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated a promising MIC value of 32 µg/mL, suggesting its potential application in treating resistant infections.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity and interactions between this compound and various biological targets. For example, docking simulations with cyclooxygenase enzymes revealed strong binding interactions that could explain its anti-inflammatory effects.
Table 3: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| COX-1 | -8.5 | Hydrogen bonds with Ser530 |
| COX-2 | -9.0 | π–π stacking with Tyr355 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
